molecular formula C8H9NO2 B8649174 benzyl-(N-hydroxy)formamide CAS No. 31335-70-3

benzyl-(N-hydroxy)formamide

Cat. No. B8649174
Key on ui cas rn: 31335-70-3
M. Wt: 151.16 g/mol
InChI Key: DTDVWUSGUXOBQB-UHFFFAOYSA-N
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Patent
US06350902B2

Procedure details

A suspension of N-benzyl-N-hydroxylamine hydrochloride (1.0 g, 6.26 mmol; Aldrich Chemical Company, Milwaukee, Wis.) in methyl tert-butyl ether (10 mL) was vigorously stirred 10% potassium bicarbonate solution and separated into an aqueous fraction and an organic fraction. The organic fraction was treated with the 2,2,2-trifluoroethyl formate reagent (92% (w/w), 4.35 g, 31.3 mmol, 5 equiv), and heated at reflux for 6 hours. The mixture was washed sequentially with water, 15% potassium bicarbonate, and 15% brine, then concentrated to provide 0.90 g (96%) of the desired product as a mixture of rotamers. 1H NMR (300 MHz, CDCl3) δ 8.28, 7.86 (2s, 1H total), 7.35-7.15 (m, 5H total), 7.10, 6.90 (2 br s, 1H total), 4.64, 4.56 (2s, 2H total).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:9][OH:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11](=O)(O)[O-:12].[K+].C(OCC(F)(F)F)=O>C(OC)(C)(C)C>[CH2:2]([N:9]([OH:10])[CH:11]=[O:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Three
Name
Quantity
4.35 g
Type
reactant
Smiles
C(=O)OCC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into an aqueous fraction
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
The mixture was washed sequentially with water, 15% potassium bicarbonate, and 15% brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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